Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-
Description
The compound "Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-" is a substituted aromatic molecule featuring a cyclopropenylmethyl group at the 1-position and a methoxy group at the 2-position of the benzene ring. Cyclopropenylmethyl groups are known for their high ring strain and reactivity, which can influence electronic properties and biological activity [1]. Methoxy substituents, on the other hand, are electron-donating groups that enhance aromatic stability and modulate solubility [2].
Properties
CAS No. |
454251-51-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclopropen-1-ylmethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-6H,7-8H2,1H3 |
InChI Key |
CHXXUWPLBSWRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC2 |
Origin of Product |
United States |
Preparation Methods
Benzene Core Preparation
Benzene itself is commonly prepared via:
- Cyclic polymerization of ethyne (acetylene) over red-hot iron tubes at elevated temperatures (~873 K).
- Decarboxylation of aromatic acids such as sodium benzoate with soda lime.
- Reduction of phenol vapors over heated zinc dust.
- Hydrolysis of benzene sulfonic acid with superheated steam.
These methods provide the benzene core that can be further functionalized to introduce substituents like methoxy and cyclopropenylmethyl groups.
Preparation of the 2-Methoxybenzene Intermediate
The 2-methoxybenzene moiety (o-anisole) is a key intermediate. It is typically synthesized by methylation of catechol or o-hydroxybenzene derivatives using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Table 1: Typical Methylation Reaction Conditions for 2-Methoxybenzene
This step ensures the methoxy group is regioselectively installed at the 2-position of the benzene ring, providing a platform for further substitution.
Introduction of the Cyclopropenylmethyl Group
The cyclopropenylmethyl substituent is introduced via nucleophilic substitution or reductive amination involving cyclopropane-bearing intermediates.
Synthesis of Cyclopropylmethyl Aldehyde Intermediate
The cyclopropane-bearing aldehyde is a crucial intermediate for the attachment of the cyclopropenylmethyl group. It can be synthesized from 2-methoxybenzonitrile by treatment with ethylmagnesium bromide (a Grignard reagent) and titanium isopropoxide, followed by Lewis acid catalysis (boron trifluoride etherate), as reported in synthetic schemes for related cyclopropylmethylamines.
Reductive Amination and N-Substitution
The aldehyde intermediate undergoes reductive amination or nucleophilic substitution with primary amines to form the corresponding cyclopropylmethyl derivatives. Sodium borohydride or sodium triacetoxyborohydride are commonly used reducing agents in these transformations.
Table 2: Reductive Amination Conditions for Cyclopropenylmethyl Derivatives
This reductive amination allows the formation of the cyclopropenylmethyl substituent attached to the aromatic ring.
Synthetic Route Summary for Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-
A representative synthetic route based on literature data is as follows:
- Synthesis of 2-methoxybenzaldehyde or 2-methoxybenzonitrile as starting aromatic substrates.
- Preparation of cyclopropane-bearing aldehyde via Grignard addition to nitrile and Lewis acid catalysis.
- Reductive amination of the aldehyde with suitable amines to introduce the cyclopropenylmethyl group.
- Final purification by column chromatography and crystallization.
Research Findings and Analysis
- The use of Grignard reagents and Lewis acid catalysis is critical for the formation of the cyclopropane ring system attached to the benzene ring.
- Reductive amination provides a versatile and high-yielding method to attach the cyclopropenylmethyl substituent.
- Methoxy substitution at the 2-position stabilizes the aromatic system and can influence the reactivity of the cyclopropenylmethyl group.
- The synthetic intermediates and final compounds have been characterized by spectroscopic methods (NMR, MS) and crystallography where applicable.
Data Table: Comparative Preparation Methods and Yields
Chemical Reactions Analysis
Electrophilic Substitution Reactions
This compound can undergo electrophilic substitution reactions due to the electron-donating effect of the methoxy group. Common electrophiles include halogens and nitronium ions.
| Reaction Type | Electrophile | Product |
|---|---|---|
| Halogenation | Br₂ | Brominated product |
| Nitration | HNO₃ | Nitro derivative |
Nucleophilic Substitution Reactions
The presence of the methoxy group makes this compound susceptible to nucleophilic attack, especially under basic conditions.
| Reaction Type | Nucleophile | Product |
|---|---|---|
| Hydrolysis | H₂O | Alcohol derivative |
| Alkylation | Alkyl halide | Alkylated product |
Rearrangement Reactions
Under certain conditions, Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- can undergo rearrangements leading to different structural isomers.
-
Research Findings
Recent studies have focused on the reactivity patterns of similar compounds and their implications in synthetic organic chemistry:
-
A study highlighted that compounds with methoxy groups can enhance the electrophilicity of adjacent carbon centers, facilitating various substitution reactions .
-
Another research indicated that cyclopropenyl derivatives exhibit unique stability and reactivity profiles due to their strained ring structure, which can lead to innovative synthetic pathways .
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- represents an intriguing subject for further research in organic synthesis and medicinal chemistry. Its diverse reactivity patterns offer potential pathways for developing new compounds with desirable properties. Continued exploration of its chemical behavior could lead to significant advancements in both academic and industrial applications.
-
References
The information presented in this article was derived from various scholarly articles and research findings that explore related compounds and their chemical behaviors . Further studies are encouraged to elucidate the full potential of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-.
Scientific Research Applications
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new synthetic methodologies and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it a useful tool in organic synthesis and biological imaging .
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following compounds share structural similarities with "Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-", differing primarily in substituent groups or side chains:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|
| 1-(2-Chloroethoxy)-2-methoxybenzene | C₉H₁₁ClO₂ | 53815-60-4 | 2-chloroethoxy, 2-methoxy | 186.64 | High polarity due to chloro and methoxy groups; used in synthetic intermediates [2] |
| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- | C₉H₇ClF₃NO₃ | 60984-98-7 | Trifluoroethoxy, nitro, methyl | 269.61 | Electron-withdrawing groups enhance reactivity in electrophilic substitutions [10] |
| Benzene, 1-isocyanato-2-(1-methoxyethenyl)- | C₁₀H₁₀NO₃ | 775348-87-3 | Isocyanato, methoxyethenyl | 193.20 | Reactive isocyanate group for polymer synthesis [19] |
| Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy (Dimethyl-Bisphenol A) | C₁₇H₂₀O₂ | 1568-83-8 | Bisphenol backbone, methoxy | 256.34 | High thermal stability; used in epoxy resins [5] |
| Benzene, (1-methoxyethenyl) | C₉H₁₀O | 4747-13-1 | Methoxyethenyl | 134.18 | α-Methoxystyrene derivative; participates in cycloaddition reactions [12] |
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups :
- Cyclopropenylmethyl vs.
- Bioactivity :
- Styryl benzyl sulfoxides (e.g., Ex-RAD analogs ) demonstrate that substituents like 2-methoxy or 4-fluoro on the styrene side enhance radioprotective activity [1].
Biological Activity
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-, is an organic compound notable for its unique structural features, which include a methoxy group and a cyclopropenylmethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.
The molecular formula of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is C_{10}H_{10}O, with a molar mass of approximately 160.21 g/mol. The presence of the methoxy group (-OCH₃) allows for nucleophilic substitution reactions, while the cyclopropenyl group can undergo various transformations that may enhance its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- exhibit significant antimicrobial properties. For instance, analogs of fluconazole with similar structural motifs have shown effective antifungal activity against Candida albicans with minimum effective concentrations (MEC) as low as 0.31 μg/mL . These findings suggest that Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- might also possess antimicrobial capabilities.
Study on Antiproliferative Activity
A study evaluated the antiproliferative effects of various compounds against human cancer cell lines. Compounds with methoxy and cyclopropenyl groups demonstrated significant activity against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28), indicating that similar structures could be effective in targeting cancer cells . Although specific data for Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not available, the results from related compounds provide a basis for further investigation.
The biological activity of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- may be attributed to several mechanisms:
- Nucleophilic Substitution : The methoxy group can facilitate nucleophilic attacks on electrophilic centers in biological molecules.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cell proliferation and survival.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
